The compound [Nphe1]nociceptin(1-13)NH2 is synthesized from nociceptin, a peptide that plays a significant role in pain perception and modulation. The specific modification in this compound involves the substitution of phenylalanine at the first position, which enhances its antagonistic properties against nociceptin receptors. The classification of this compound is primarily as a nociceptin receptor antagonist, which differentiates it from other opioid peptides that may function as agonists.
The synthesis of [Nphe1]nociceptin(1-13)NH2 involves several steps that typically include solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain. Key parameters during synthesis include:
The resultant product is characterized using methods like mass spectrometry and analytical HPLC to confirm its identity and purity.
The molecular structure of [Nphe1]nociceptin(1-13)NH2 can be described as follows:
Data from X-ray crystallography or NMR spectroscopy can provide insights into its three-dimensional structure, revealing how modifications affect receptor binding.
[Nphe1]nociceptin(1-13)NH2 participates in various chemical reactions primarily involving receptor binding and antagonism. Key reactions include:
These reactions are typically assessed using competitive binding assays in vitro.
The mechanism of action of [Nphe1]nociceptin(1-13)NH2 involves its role as a competitive antagonist at nociceptin receptors. Upon administration:
In vivo studies have demonstrated that this compound can block pronociceptive effects induced by nociceptin in pain models, showcasing its potential therapeutic utility.
The physical and chemical properties of [Nphe1]nociceptin(1-13)NH2 are critical for its functionality:
These properties are essential for determining dosage forms and administration routes in experimental settings.
[Nphe1]nociceptin(1-13)NH2 has several scientific applications:
[Nphe¹]Nociceptin(1-13)NH₂ emerged as a pivotal breakthrough in opioid receptor pharmacology following the identification of the nociceptin/orphanin FQ (N/OFQ) peptide and its receptor (OP₄, also termed ORL₁ or NOP) in the mid-1990s [1] [2]. Before its discovery, research on the N/OFQ system was hindered by the absence of selective antagonists. Early candidates like naloxone benzoylhydrazone and [Phe¹ψ(CH₂-NH)Gly²]Nociceptin(1-13)NH₂ exhibited limitations such as low potency (pA₂ ≈ 6.3), lack of selectivity, or residual agonist activity in central nervous system preparations [1] [7]. These shortcomings impeded clear interpretation of the physiological roles of the N/OFQ-OP₄ system.
The discovery of [Nphe¹]Nociceptin(1-13)NH₂ was reported in 2000 as part of a structured structure-activity relationship program aimed at identifying pure OP₄ antagonists [1]. It was the first compound demonstrated to act as a competitive and selective OP₄ receptor antagonist devoid of agonist effects in both recombinant and native receptor assays. This validated the OP₄ receptor as a pharmacologically independent target within the opioid receptor family and provided a critical tool for deconvoluting N/OFQ biology [1] [2] [7].
Table 1: Evolution of Key OP₄ Receptor Antagonists Leading to [Nphe¹]Nociceptin(1-13)NH₂
Compound | Type | Potency (pA₂/pKᵢ) | Limitations | Reference |
---|---|---|---|---|
Naloxone Benzoylhydrazone | Non-peptide | ~6.3 | Low potency; non-selective for opioid receptors | [1] |
[Phe¹ψ(CH₂-NH)Gly²]NC(1-13)NH₂ | Pseudopeptide | ~7.0 | Residual agonist activity in CNS; partial agonist | [1] |
[Nphe¹]Nociceptin(1-13)NH₂ | Peptide | 6.0–6.7 (pA₂); 8.4 (pKᵢ) | First pure, selective competitive antagonist | [1] |
UFP-101 ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) | Peptide | 7.3–9.1 (pA₂); 10.2 (pKᵢ) | Higher potency derivative of [Nphe¹] scaffold | [7] |
The N/OFQ system comprises the peptide ligand Nociceptin/Orphanin FQ (N/OFQ) and its G-protein coupled receptor, designated OP₄ under the International Union of Pharmacology classification [2] [1]. Despite structural homology (~60% transmembrane similarity) with classical opioid receptors (OP₁/δ, OP₂/κ, OP₃/μ), the OP₄ receptor exhibits distinct ligand recognition. Crucially, it is insensitive to naloxone and binds endogenous ligands lacking the N-terminal tyrosine residue universal to opioid peptides [2]. N/OFQ itself is a 17-amino acid peptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) featuring multiple cationic residues (Arg⁸, Lys⁹, Arg¹², Lys¹³) essential for receptor interaction [1] [2].
The N/OFQ-OP₄ receptor coupling activates inhibitory G-proteins (Gᵢ/o), leading to cellular effects mirroring opioids: inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels [1] [2]. However, its biological actions are often paradoxical compared to classical opioids. For instance, supraspinal administration of N/OFQ induces hyperalgesia and antagonizes opioid analgesia, whereas spinal delivery can produce analgesia, particularly in neuropathic pain states [1] [4]. The system also modulates anxiety, learning, memory, feeding, and autonomic functions [2] [6].
[Nphe¹]Nociceptin(1-13)NH₂ is a truncated and modified N/OFQ analogue. Its defining structural alteration is the substitution of the native N-terminal phenylalanine (Phe¹) with N-phenylalanine (Nphe¹). This modification eliminates agonist activity while conferring competitive antagonism. The C-terminal amidation (NH₂) enhances peptide stability [1] [3]. The sequence of the active fragment is therefore: Nphe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂.
Table 2: Structural Comparison of N/OFQ and Key Analogues
Peptide | N-Terminal Residue | Core Modifications | C-Terminus | Pharmacological Activity |
---|---|---|---|---|
N/OFQ (Full-length) | Phe¹ | None | Acid | Full OP₄ Agonist |
N/OFQ(1-13)NH₂ | Phe¹ | Truncation (residues 1-13) | Amide | Full OP₄ Agonist |
[Nphe¹]Nociceptin(1-13)NH₂ | Nphe¹ | Truncation + Nphe¹ substitution | Amide | Selective Competitive OP₄ Antagonist |
[Arg¹⁴,Lys¹⁵]N/OFQ | Phe¹ | Arg¹⁴, Lys¹⁵ substitutions | Acid | High-Potency OP₄ Agonist |
[Nphe¹]Nociceptin(1-13)NH₂ holds significant pharmacological importance due to three key properties: high selectivity, intrinsic biological activity, and lack of tolerance development, positioning it as a prototype for novel analgesics.
Intrinsic Antinociceptive and Pro-Morphine Effects: Crucially, [Nphe¹]Nociceptin(1-13)NH₂ is not merely a passive blocker. When administered centrally in vivo, it elicits a dose-dependent antinociceptive effect in the mouse tail withdrawal assay. This effect is naloxone-resistant, confirming its independence from classical opioid receptors [1] [5]. Furthermore, at low doses, it potentiates morphine-induced analgesia, highlighting a functional interaction between the OP₄ and opioid receptor systems [1] [5]. Studies in genetically modified mice definitively proved these effects are OP₄-mediated: the antinociceptive action of [Nphe¹]Nociceptin(1-13)NH₂ is absent in OP₄ receptor knockout mice but fully present in wild-type littermates [5].
Therapeutic Potential in Neuropathic Pain and Lack of Tolerance: [Nphe¹]Nociceptin(1-13)NH₂ demonstrates efficacy in pathological pain states. Intrathecal administration reverses mechanical allodynia in rat models of peripheral mononeuropathy (chronic constriction injury), confirming the involvement of spinal N/OFQ in neuropathic pain maintenance [4]. Importantly, repeated administration over five days revealed a critical difference compared to classical opioids: tolerance developed to the antinociceptive effect of the μ-opioid agonist DAMGO but not to [Nphe¹]Nociceptin(1-13)NH₂ [5]. This suggests OP₄ antagonists may offer sustained analgesia without tolerance.
Table 3: Key In Vitro and In Vivo Pharmacological Effects of [Nphe¹]Nociceptin(1-13)NH₂
Assay System | Effect of [Nphe¹]Nociceptin(1-13)NH₂ | Significance | Citation |
---|---|---|---|
CHO-OP₄ cAMP Inhibition | Competitive antagonism of N/OFQ (pA₂ = 6.0); No effect alone | Confirms selective, competitive OP₄ blockade at recombinant receptor | [1] |
Mouse Vas Deferens Contraction | Competitive antagonism of N/OFQ inhibition (pA₂ = 6.4); No effect alone | Confirms selective, competitive OP₄ blockade at peripheral native receptor | [1] |
Mouse Tail Withdrawal (i.c.v.) | Prevents N/OFQ-induced pronociception & anti-morphine effect; Induces naloxone-resistant antinociception; Potentiates morphine analgesia | Demonstrates in vivo OP₄ blockade & intrinsic therapeutic potential | [1] [5] |
Rat Neuropathic Allodynia (i.t.) | Reverses mechanical allodynia; Blocks anti-allodynic effect of exogenous N/OFQ | Validates OP₄ as target in neuropathic pain; Shows therapeutic efficacy | [4] |
Repeated Dosing (Mice) | Sustained antinociception over 5 days; No tolerance development | Suggests advantage over classical opioids (e.g., DAMGO tolerance develops) | [5] |
Collectively, these properties establish [Nphe¹]Nociceptin(1-13)NH₂ as the foundational, selective pharmacological tool for defining OP₄ receptor physiology and a compelling prototype for novel analgesic agents targeting the N/OFQ system, particularly for conditions like neuropathic pain where classical opioids are limited [1] [4] [5]. Its discovery paved the way for the development of more potent peptide antagonists like UFP-101 ([Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂) and non-peptide molecules [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0